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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643 Get Quote

Welcome to the technical support center for SYBR Green II RNA gel stain. This guide provides

troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists,

and drug development professionals improve the sensitivity of SYBR Green II for detecting low

concentrations of RNA.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
This section addresses common issues encountered when using SYBR Green II for low-

concentration RNA samples.

Q1: I am not seeing any bands or the signal is very weak. What should I do?

A1: A weak or absent signal is a common issue when working with low RNA concentrations.

Follow these troubleshooting steps:

Verify RNA Integrity and Concentration: For low RNA concentrations (e.g., below 30 ng/µL),

standard spectrophotometers like Nanodrop can be unreliable. Use a fluorescence-based

quantification method like Qubit or RiboGreen for a more accurate measurement of your

starting material.[1] Run a small amount of your RNA on a denaturing gel to check for

degradation.

Optimize Illumination and Imaging: The illumination source significantly impacts sensitivity.

For maximal sensitivity, use 254 nm epi-illumination.[2][3][4] If using a transilluminator, a 300
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nm source is standard, but will be less sensitive.[2][3]

Use the Correct Filter: Do not use filters designed for Ethidium Bromide (orange-red). For

optimal signal capture, use a photographic filter specifically designed for SYBR Green (a

long-path green filter).[2][3][5]

Check Staining Buffer pH: SYBR Green II fluorescence is pH-sensitive. Ensure your staining

buffer (e.g., TBE) has a pH between 7.5 and 8.0 for optimal performance.[3][4][5]

Protect Dye from Light: SYBR Green II is light-sensitive. Store the stock solution in the dark

and protect the staining solution from light by covering it with aluminum foil during incubation.

[3][6]

Q2: My RNA bands appear smeared or shifted.

A2: This can be caused by overloading the gel. SYBR Green II is a highly sensitive stain, and

loading high amounts of RNA (over 100 ng per band) can lead to band shifting.[5] If you are

experiencing this issue, try reducing the amount of RNA loaded onto the gel.

Q3: The background of my gel is too high.

A3: SYBR Green II has low intrinsic fluorescence, meaning it only fluoresces strongly when

bound to nucleic acids. Therefore, destaining is typically not required.[2][3] If you do experience

high background, a brief wash of the gel in DI water after staining may help.[5] High

background can also result from using an old or contaminated electrophoresis buffer for

staining; always use fresh buffer for the staining solution.[4]

Q4: Can I use SYBR Green II in a denaturing gel (e.g., formaldehyde or urea)?

A4: Yes, SYBR Green II is compatible with denaturing gels. The fluorescence of the RNA/dye

complex is not quenched by the presence of formaldehyde or urea, eliminating the need for

washing the gel before staining.[2][3][5] However, be aware that sensitivity is slightly reduced

on denaturing gels compared to non-denaturing gels.[2][3][4]

Q5: How does the sensitivity of SYBR Green II compare to Ethidium Bromide?
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A5: SYBR Green II is significantly more sensitive than Ethidium Bromide for detecting RNA.[2]

[3] This is due to a higher fluorescence quantum yield, greater binding affinity for RNA, and a

larger fluorescence enhancement upon binding.[2][3] While Ethidium Bromide's detection limit

is around 1.5 ng per band, SYBR Green II can detect as little as 100 pg under optimal

conditions.[2][3]

Q6: Are there more sensitive alternatives to SYBR Green II?

A6: While SYBR Green II is very sensitive, other dyes are available. For gel staining, SYBR

Gold is reported to be even more sensitive.[1] For quantifying RNA in solution, RiboGreen is an

ultra-sensitive reagent that can detect as little as 2.5 ng/mL of RNA.[7][8]

Data Presentation
The following tables summarize the detection limits and optimal conditions for using SYBR

Green II.

Table 1: SYBR Green II Detection Limits for RNA

Gel Type Illumination Source
Detection Limit
(per band)

Citation(s)

Non-denaturing

Agarose/Polyacrylami

de

254 nm epi-

illumination
~100 pg [2][3][4][5]

Non-denaturing

Agarose/Polyacrylami

de

300 nm

transillumination
~500 pg [2][3][4]

Denaturing

(Formaldehyde/Urea)

254 nm epi-

illumination
~1.0 ng [2][3][4][5]

Denaturing

(Formaldehyde/Urea)

300 nm

transillumination
~4.0 ng [2][3][4]

Table 2: Sensitivity Comparison: SYBR Green II vs. Ethidium Bromide
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Feature SYBR Green II Ethidium Bromide Citation(s)

Detection Limit (RNA) As low as 100 pg ~1.5 ng [2][3]

Fluorescence

Quantum Yield (bound

to RNA)

~0.54 ~0.07 [2][4]

Destaining Required No Recommended [2][3]

Denaturing Gel

Compatibility

Yes, no pre-washing

needed

Yes, but requires

extensive washing for

max sensitivity

[2][3]

Experimental Protocols
Protocol: Post-Staining of RNA Gels with SYBR Green II
This protocol is designed to achieve maximum sensitivity for detecting low concentrations of

RNA.

Materials:

SYBR Green II RNA Gel Stain, 10,000X stock in DMSO

1X TBE buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA), pH 8.0

Staining container (polypropylene is recommended)

Aluminum foil

Methodology:

Electrophoresis: Perform RNA electrophoresis on a non-denaturing or denaturing

(agarose/formaldehyde or polyacrylamide/urea) gel according to your standard protocol.

Prepare Staining Solution:

For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution

of the SYBR Green II stock solution in fresh 1X TBE buffer.[3][5]
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For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the stock solution

in fresh 1X TBE buffer.[3][4][5]

Crucially, verify the pH of the final staining solution is between 7.5 and 8.0.[3][4][5]

Staining:

Carefully place the gel into a clean staining container.

Add enough staining solution to completely submerge the gel.

Cover the container with aluminum foil or place it in a dark location to protect it from light.

[3]

Agitate the gel gently on a shaker at room temperature. Optimal staining time is typically

10-40 minutes.[3]

Imaging:

No destaining is required.[2][3] You may briefly rinse the gel with DI water if desired.[5]

Carefully transfer the gel to an imaging system.

For highest sensitivity, illuminate with 254 nm epi-illumination. Alternatively, use a 300 nm

transilluminator or a blue-light transilluminator.[2][3][5]

Image the gel using a SYBR Green photographic filter or a similar long-path green filter.[3]

[5]

Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimental execution.
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Start:
Weak or No RNA Signal

Is RNA concentration and
integrity confirmed for low

amounts (e.g., with Qubit)?

Action: Quantify RNA with a
fluorescence-based assay.
Check integrity on a gel.

No

Is the staining buffer
pH between 7.5 and 8.0?

Yes

Action: Prepare fresh
staining buffer (e.g., TBE)

and adjust pH to 8.0.

No

Are you using optimal
illumination (254nm epi)

and a SYBR Green filter?

Yes

Action: Use 254nm epi-illumination.
Use a long-path green filter,

not an EtBr filter.

No

Was the staining
procedure protected

from light?

Yes

Action: Repeat staining,
covering the container

with foil.

No

Problem Solved:
Signal Detected

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for weak or no signal with SYBR Green II.
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1. RNA Electrophoresis
Run denaturing or non-denaturing

gel with RNA samples.

2. Prepare Staining Solution
Dilute 10,000X stock in fresh TBE buffer.

(1:10,000 for non-denaturing,
1:5,000 for denaturing gels).

3. Verify pH
Check that the staining
solution pH is 7.5 - 8.0.

4. Stain Gel
Submerge gel in solution.

Agitate for 10-40 min,
protected from light.

5. Image Gel
Use 254nm epi-illumination and a
SYBR Green photographic filter

for best results.

Click to download full resolution via product page

Caption: Experimental workflow for post-staining RNA gels with SYBR Green II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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